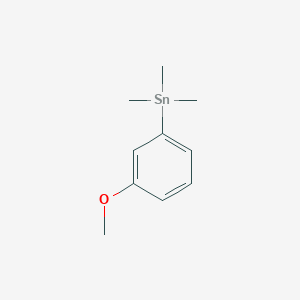
Stannane, (3-methoxyphenyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (3-methoxyphenyl)trimethyl-, also known as TriMethyl(3-methoxyphenyl)stannane, is a chemical compound that belongs to the organotin family. It is widely used in scientific research applications due to its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of Stannane, (3-methoxyphenyl)trimethyl- is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It may also inhibit the growth of fungi and viruses by interfering with their metabolic processes.
Efectos Bioquímicos Y Fisiológicos
Stannane, (3-methoxyphenyl)trimethyl- has been shown to have minimal toxicity in vitro. It has also been found to be well-tolerated in vivo, with no significant adverse effects reported. However, further studies are needed to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Stannane, (3-methoxyphenyl)trimethyl- is its versatility in scientific research. It can be used as a reagent in organic synthesis, a catalyst in various chemical reactions, and a potential antimicrobial agent. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Stannane, (3-methoxyphenyl)trimethyl-. One potential area of study is its use as a potential antimicrobial agent in the food industry. It may also have applications in the development of new drugs for the treatment of infectious diseases. Further studies are also needed to determine its potential toxicity and long-term effects on human health.
Conclusion:
In conclusion, Stannane, (3-methoxyphenyl)trimethyl- is a versatile chemical compound that has potential applications in scientific research. Its unique properties make it a valuable tool in organic synthesis, chemical catalysis, and potential antimicrobial agents. Further studies are needed to determine its potential toxicity and long-term effects on human health.
Métodos De Síntesis
The synthesis of Stannane, (3-methoxyphenyl)trimethyl- can be achieved through various methods. One of the most commonly used methods is the reaction of trimethyltin chloride with 3-methoxyphenylmagnesium bromide. The reaction yields the desired product, which can be purified through column chromatography.
Aplicaciones Científicas De Investigación
Stannane, (3-methoxyphenyl)trimethyl- has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been used as a catalyst in various chemical reactions and as a reagent in organic synthesis.
Propiedades
Número CAS |
17113-78-9 |
|---|---|
Nombre del producto |
Stannane, (3-methoxyphenyl)trimethyl- |
Fórmula molecular |
C10H16OSn |
Peso molecular |
270.94 g/mol |
Nombre IUPAC |
(3-methoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C7H7O.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;3*1H3; |
Clave InChI |
SJTIRODRNQCBDP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)[Sn](C)(C)C |
SMILES canónico |
COC1=CC(=CC=C1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



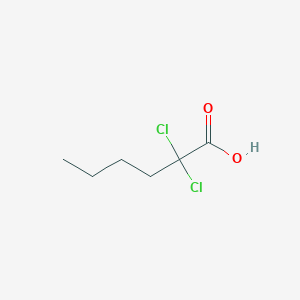
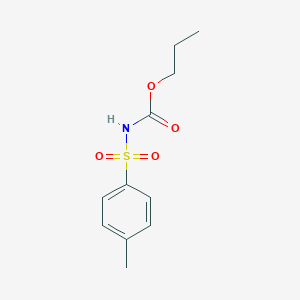
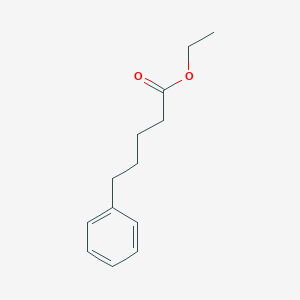
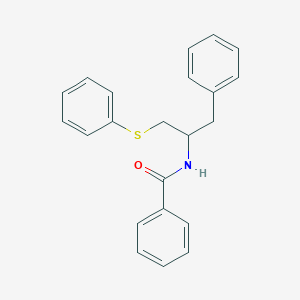
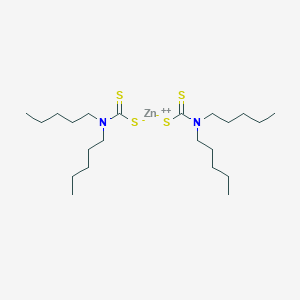
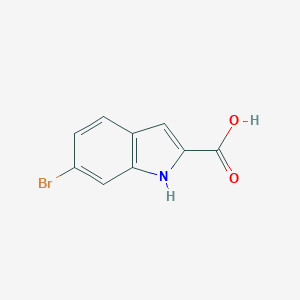
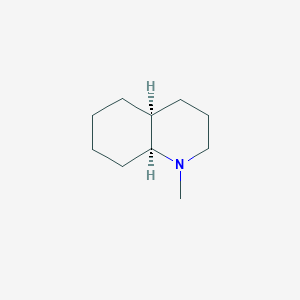
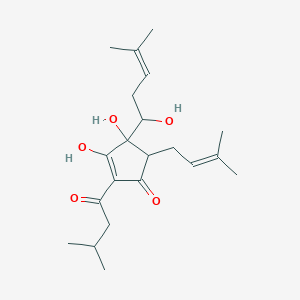
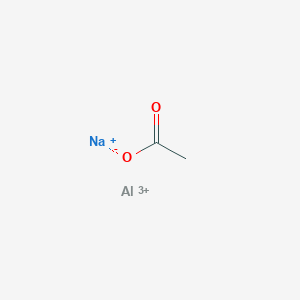
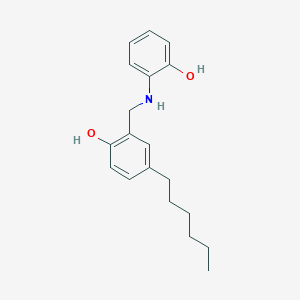
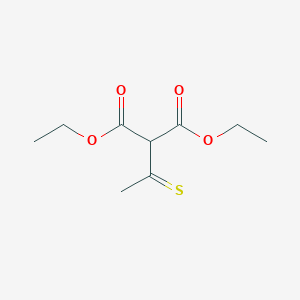
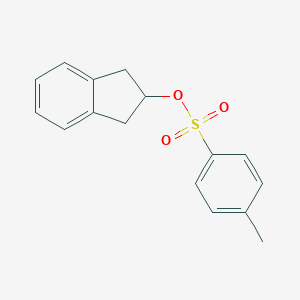
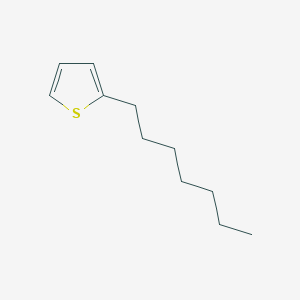
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)